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Cat. No.: B15571010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Chymopapain (EC 3.4.22.6) is a cysteine protease enzyme found in the latex of papaya

(Carica papaya). It is of significant interest to the pharmaceutical industry for its clinical

applications, particularly in chemonucleolysis for the treatment of herniated lumbar discs. The

effective isolation and purification of chymopapain are critical for ensuring its safety and

efficacy in therapeutic applications. These application notes provide detailed protocols for the

extraction and purification of chymopapain from papaya latex, focusing on established

methods such as ammonium sulfate precipitation and ion-exchange chromatography.

Data Presentation
The following tables summarize the quantitative data from a typical purification of

chymopapain, providing a benchmark for researchers.

Table 1: Purification of Chymopapain from Spray-Dried Papaya Latex
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Purification
Step

Volume
(mL)

Total
Protein
(mg)

Specific
Activity
(units/mg)

Yield (%)
Purification
Fold

Crude Latex

Extract
100 6045 0.072 100 1.00

Ammonium

Sulfate (40-

70%

saturation)

51 1785 0.110 61 1.53

Cation-

Exchange

Chromatogra

phy

1.6 1.49 0.131 33 1.82

Data adapted from Buttle & Barrett (1984), Biochemical Journal.[1]

Experimental Protocols
Protocol 1: Collection and Preparation of Crude Papaya
Latex Extract
Objective: To collect and prepare a stable crude extract from papaya latex for further

purification.

Materials:

Unripe, mature papaya fruits (Carica papaya)

Stainless steel knife or razor

Glass or plastic collection container

Potassium metabisulfite or Sodium metabisulfite

Extraction Buffer: 50 mM Sodium Phosphate, 2 mM EDTA, pH 7.0
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Centrifuge and centrifuge tubes

Stirring plate and stir bar

Cheesecloth or muslin cloth

Procedure:

Latex Collection: In the early morning (before 10:00 a.m.), make shallow longitudinal

incisions (approximately 2 mm deep) on the surface of unripe papaya fruits.[2] Allow the

milky latex to flow and collect it in a clean container.

Preservation: Immediately after collection, add a preservative such as potassium

metabisulfite to the latex at a concentration of approximately 0.5% (w/w) to prevent oxidation

and loss of enzymatic activity.[3] Store the collected latex at -20°C if not used immediately.

Extraction: Thaw the frozen latex (if applicable) and dissolve it in the Extraction Buffer at a

ratio of 1:10 (w/v). For example, add 10 g of latex to 100 mL of buffer.

Homogenization: Stir the suspension gently on a stirring plate for 30-60 minutes at 4°C to

ensure complete dissolution of soluble proteins.

Clarification: Filter the suspension through several layers of cheesecloth or muslin cloth to

remove coarse insoluble material.

Centrifugation: Centrifuge the filtered extract at 10,000 x g for 30 minutes at 4°C to pellet the

remaining insoluble debris.

Collection of Supernatant: Carefully decant and collect the clear supernatant, which is the

crude latex extract containing chymopapain and other soluble proteins.

Protocol 2: Ammonium Sulfate Precipitation
Objective: To selectively precipitate chymopapain from the crude latex extract, thereby

concentrating the enzyme and removing some impurities.

Materials:
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Crude latex extract (from Protocol 1)

Ammonium sulfate, solid

Resuspension Buffer: 20 mM Sodium Phosphate, 1 mM EDTA, pH 6.5

Centrifuge and centrifuge tubes

Stirring plate and stir bar

Ice bath

Procedure:

Initial Setup: Place the crude latex extract in a beaker with a stir bar and place the beaker in

an ice bath on a stirring plate. Stir the extract gently.

First Cut (0-40% Saturation): Slowly add solid ammonium sulfate to the stirring extract to

achieve 40% saturation (refer to an ammonium sulfate precipitation table for the exact

amount). Allow the mixture to stir for at least 1 hour at 4°C.

Centrifugation: Centrifuge the mixture at 12,000 x g for 30 minutes at 4°C. The pellet

contains precipitated proteins that are less soluble than chymopapain. Discard the pellet

and retain the supernatant.

Second Cut (40-70% Saturation): To the supernatant from the previous step, slowly add

more solid ammonium sulfate to bring the final concentration to 70% saturation. Stir gently

for at least 1 hour at 4°C.

Collection of Chymopapain-Enriched Pellet: Centrifuge the suspension at 12,000 x g for 30

minutes at 4°C. The resulting pellet contains the chymopapain-enriched fraction. Carefully

discard the supernatant.

Resuspension: Resuspend the pellet in a minimal volume of cold Resuspension Buffer.

Dialysis: To remove the excess ammonium sulfate, dialyze the resuspended pellet against

the Resuspension Buffer overnight at 4°C with at least two changes of the buffer. The

dialyzed sample is now ready for further purification.
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Protocol 3: Cation-Exchange Chromatography
Objective: To purify chymopapain from the partially purified fraction obtained after ammonium

sulfate precipitation based on its net positive charge at a specific pH.

Materials:

Dialyzed, chymopapain-enriched fraction (from Protocol 2)

Cation-exchange chromatography column (e.g., CM-Sepharose or Mono S)

Chromatography system (e.g., FPLC or similar)

Binding Buffer (Buffer A): 20 mM Sodium Phosphate, 1 mM EDTA, pH 6.5

Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1 mM EDTA, 1 M NaCl, pH 6.5

Syringe and 0.22 µm filter

Fraction collector

Procedure:

Sample Preparation: Filter the dialyzed chymopapain sample through a 0.22 µm syringe

filter to remove any remaining particulates.

Column Equilibration: Equilibrate the cation-exchange column with at least 5 column

volumes of Binding Buffer (Buffer A) until the baseline conductivity and pH are stable.

Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate.

Washing: Wash the column with Binding Buffer (Buffer A) for at least 3-5 column volumes, or

until the UV absorbance at 280 nm returns to baseline. This step removes unbound proteins.

Elution: Elute the bound proteins using a linear gradient of NaCl from 0% to 100% Buffer B

over 10-20 column volumes.

Fraction Collection: Collect fractions of a suitable volume (e.g., 1-2 mL) throughout the

elution process.
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Analysis of Fractions: Monitor the protein content of the fractions by measuring the

absorbance at 280 nm. Assay the fractions for chymopapain activity (see Protocol 4).

Pooling and Storage: Pool the fractions containing the highest chymopapain activity. This

pooled fraction contains the purified chymopapain. Store the purified enzyme at -20°C or

-80°C for long-term stability.

Protocol 4: Chymopapain Activity Assay (BAEE Assay)
Objective: To determine the enzymatic activity of chymopapain at various stages of

purification.

Materials:

Nα-Benzoyl-L-arginine ethyl ester (BAEE) substrate

Assay Buffer: 60 mM Sodium Phosphate, 1 mM EDTA, 2 mM L-cysteine, pH 6.2

Spectrophotometer capable of measuring absorbance at 253 nm

Quartz cuvettes

Enzyme samples (crude extract, fractions from purification steps)

Procedure:

Substrate Preparation: Prepare a stock solution of BAEE in the Assay Buffer.

Enzyme Activation: Dilute the enzyme samples in the Assay Buffer. The L-cysteine in the

buffer will activate the chymopapain.

Assay Measurement:

Pipette the BAEE substrate solution into a quartz cuvette.

Place the cuvette in the spectrophotometer and allow it to equilibrate to 25°C.

Add a small, known volume of the diluted enzyme sample to the cuvette, mix quickly, and

start monitoring the change in absorbance at 253 nm over time.
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The rate of increase in absorbance is proportional to the chymopapain activity.

Calculation of Activity: One unit of chymopapain activity is defined as the amount of enzyme

that hydrolyzes 1.0 µmole of BAEE per minute at pH 6.2 and 25°C. The molar extinction

coefficient for the product, Nα-benzoyl-L-arginine, at 253 nm is used for the calculation.

Mandatory Visualizations
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Caption: Overall workflow for the extraction and purification of chymopapain.
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Caption: Logical progression of chymopapain purification steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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